MW-150
Overview
Description
Mechanism of Action
Target of Action
MW-150, also known as 6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine, is a selective inhibitor of the alpha isoform of the mitogen-activated serine/threonine protein kinase p38 MAPK . This enzyme is expressed in microglia and neurons .
Mode of Action
This compound inhibits the ability of the endogenous p38α MAPK to phosphorylate an endogenous substrate, MK2 . This inhibition occurs in a concentration-dependent manner .
Biochemical Pathways
In microglia, p38α MAPK stimulates the release of pro-inflammatory cytokines such as TNFα and IL-1β in response to various stressors . In neurons, signaling via p38α MAPK has been implicated in tau localization and neuronal plasticity . Additionally, p38α MAPK regulates Ras-related protein Rab5, a key regulator of early endosomes .
Result of Action
This compound treatment attenuates the downstream increase in proinflammatory cytokine production . It also inhibits the release of proinflammatory cytokines from glia, rescues synaptic dysfunction in the entorhinal cortex of certain models , and normalizes poor social behaviors and physiological disturbances stemming from excess serotonin activity .
Biochemical Analysis
Biochemical Properties
MW-150 interacts with the enzyme p38α MAPK, which is expressed in microglia and neurons . In microglia, the enzyme stimulates the release of pro-inflammatory cytokines such as TNFα and IL-1β in response to a variety of stressors . In neurons, signaling via p38α MAPK has been implicated in tau localization and neuronal plasticity .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . This compound inhibits the release of proinflammatory cytokines from glia, and rescues synaptic dysfunction in the entorhinal cortex of these models .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the ability of the endogenous p38α MAPK to phosphorylate an endogenous substrate MK2 in activated glia . This inhibition blocks the increased IL-1β production by activated glia .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In the APP/PS1 mouse model of amyloidosis, treatment with this compound from an early age prevented the development of memory deficits, without affecting amyloid plaque accumulation . In APP/PS knock-in mice, treatment of older mice suppressed memory deficits .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known that p38α MAPK, the enzyme that this compound interacts with, plays a role in various metabolic processes .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the current literature. The enzyme it interacts with, p38α MAPK, is expressed in microglia and neurons , suggesting that this compound may also be localized in these cells.
Preparation Methods
The synthesis of MW-150 involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to increase efficiency and yield .
Chemical Reactions Analysis
MW-150 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on this compound to modify its functional groups.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MW-150 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
MW-150 is part of a series of compounds developed to achieve isoform specificity and brain penetration. Similar compounds include:
VX-702: A highly specific p38 MAPK inhibitor with higher selectivity for p38 alpha than p38 beta.
PF-3644022: A selective and ATP-competitive MAPKAPK2 inhibitor that also inhibits p38 MAPK.
This compound is unique in its combination of selectivity for p38 alpha MAPK and its ability to penetrate the central nervous system, making it a valuable tool for studying neurodegenerative diseases .
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIVUDIZZJLXCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628502-91-9 | |
Record name | MW-150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MW-150 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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